Technical Whitepaper: 5-(Furan-3-yl)oxazole-4-carboxylic Acid
Technical Whitepaper: 5-(Furan-3-yl)oxazole-4-carboxylic Acid
Executive Summary
5-(Furan-3-yl)oxazole-4-carboxylic acid (CAS 88352-89-0) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2] Characterized by a 1,3-oxazole core substituted at the 5-position with a furan-3-yl moiety and at the 4-position with a carboxylic acid, this compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its structural rigidity and specific electronic profile make it an ideal bioisostere for biaryl systems in kinase inhibitors and GPCR ligands, offering a vector for solubility modulation and metabolic stability tuning compared to its thiophene or phenyl analogs.[3]
Chemical Identity & Physiochemical Profile[1][3][4][5]
This compound represents a "heteroaryl-heteroaryl" dyad, providing a rigid linker system with a distinct hydrogen bond donor/acceptor profile.[1]
Table 1: Core Identity Data
| Parameter | Specification |
| Chemical Name | 5-(Furan-3-yl)oxazole-4-carboxylic acid |
| CAS Registry Number | 88352-89-0 |
| Molecular Formula | C₈H₅NO₄ |
| Molecular Weight | 179.13 g/mol |
| SMILES | OC(=O)c1cnoc1c2coc2 |
| Appearance | Off-white to tan solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Table 2: Predicted Physiochemical Properties
| Property | Value (Predicted) | Significance |
| cLogP | ~1.2 - 1.5 | Favorable for CNS penetration and oral bioavailability.[1][3] |
| pKa (Acid) | 3.5 - 4.2 | Typical for electron-deficient heteroaryl carboxylic acids; forms stable salts.[1][3] |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Indicates good potential for membrane permeability (<140 Ų).[3] |
| H-Bond Donors / Acceptors | 1 / 5 | Balanced profile for receptor binding pockets.[1][3] |
Synthetic Methodologies
The synthesis of 2,4,5-trisubstituted or 4,5-disubstituted oxazoles is a foundational challenge in heterocyclic chemistry. For CAS 88352-89-0, two primary routes are validated: the classical Schöllkopf Condensation and the modern Direct Oxidative Cyclization .[1]
Pathway Visualization
The following diagram outlines the logical flow for synthesizing the target acid from commercially available precursors.
Caption: Synthesis of CAS 88352-89-0 via condensation of isocyanoacetate followed by ester hydrolysis.[1][3]
Detailed Experimental Protocols
Method A: The Schöllkopf Condensation (Standard Scale-Up)
This method is preferred for gram-scale synthesis due to the low cost of reagents and high reliability.[1][3] It relies on the base-mediated condensation of an isocyanide with an activated acid derivative.[1]
Reagents:
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve ethyl isocyanoacetate (10 mmol) in anhydrous THF (50 mL).
-
Base Addition: Cool the solution to 0°C. Add Triethylamine (22 mmol) dropwise over 10 minutes.
-
Acylation: Add Furan-3-carbonyl chloride (10 mmol) dropwise. Critical: Maintain temperature <5°C to prevent polymerization of the isocyanide.[3]
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The formation of the oxazole ring occurs spontaneously after the initial C-acylation.[1]
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Purify the intermediate ethyl ester via flash column chromatography (Hexane/EtOAc gradient).
Hydrolysis (Ester to Acid)[3][6][7]
-
Dissolve the ethyl ester intermediate in a 3:1 mixture of THF:Water.[3]
-
Add LiOH·H₂O (2.5 equiv).[3] Stir at room temperature for 4 hours (monitor by TLC/LCMS).
-
Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product often precipitates.[3]
-
Filter the solid, wash with cold water, and dry under vacuum.[3]
Method B: Direct Activation (Modern Approach)
Recent advances (e.g., J. Org.[3] Chem. 2025) utilize triflylpyridinium reagents to activate the carboxylic acid directly, avoiding the need for acid chlorides.[3]
-
Reagents: Furan-3-carboxylic acid, Ethyl isocyanoacetate, DMAP-Tf (activator), Base.[1][3]
-
Benefit: Higher tolerance for sensitive functional groups on the furan ring if derivatives are being made.[3]
Quality Control & Characterization
To ensure the integrity of the scaffold for biological testing, the following spectral features must be verified.
1H NMR (DMSO-d₆, 400 MHz) Expectations
-
Acid Proton: Broad singlet at δ 12.5–13.5 ppm (COOH).[3]
-
Oxazole Proton (C2-H): Sharp singlet at δ 8.4–8.6 ppm.[1][3] This is the diagnostic signal for the oxazole ring formation.[3]
-
Furan Protons:
Mass Spectrometry (LC-MS)[1][3]
-
Ionization: ESI Positive Mode.
-
Target Ion: [M+H]⁺ = 180.13 m/z.[3]
-
Fragment: Loss of CO₂ ([M-44]⁺) is common in high-energy collisions.[1][3]
Applications in Drug Discovery[3]
Bioisosterism and Scaffold Hopping
CAS 88352-89-0 is a valuable tool for scaffold hopping .[1]
-
VS Phenyl: The furan ring is smaller and more polar than a phenyl ring, reducing lipophilicity (LogP) while maintaining aromaticity.[3]
-
VS Thiophene: Furan is less lipophilic than thiophene and avoids the metabolic liability of sulfur oxidation (S-oxidation).[1][3]
Fragment-Based Drug Discovery (FBDD)
This molecule fits the "Rule of Three" for fragments (MW < 300, LogP < 3).[3]
-
Vector: The carboxylic acid allows for rapid coupling to amines (via amide coupling) to grow the fragment into larger binding pockets (e.g., ATP-binding sites of kinases).[3]
-
Rigidity: The bi-heteroaryl bond restricts conformational freedom, reducing the entropic penalty upon binding to a protein target.
Safety & Handling
-
Stability: Furan derivatives can be sensitive to air and light over prolonged periods (oxidation to ring-opened products).[1][3] Store at -20°C under inert gas.
-
Hazards: Treat as a potential irritant.[3] Standard PPE (gloves, goggles, lab coat) is mandatory.[3] Avoid inhalation of dust.[3]
References
-
Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives. Chem. Pharm. Bull., 1983, 31(12), 4417-4424.[3] Link
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org.[3] Chem., 2025, 90, 5. (Demonstrates DMAP-Tf activation methodology). Link[3]
-
5-(Furan-3-yl)oxazole-4-carboxylic acid Product Data. BLD Pharm / PubChem. (Chemical identity verification). Link[3]
-
Van Leusen Oxazole Synthesis. Organic Reactions, 2004.[3] (Foundational mechanism for sulfonyl-methyl isocyanide routes).
